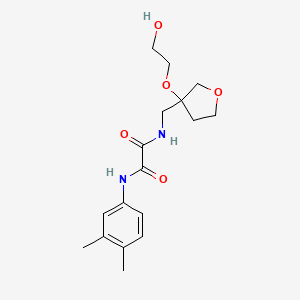

N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12-3-4-14(9-13(12)2)19-16(22)15(21)18-10-17(24-8-6-20)5-7-23-11-17/h3-4,9,20H,5-8,10-11H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKGGFHUFZAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide can be represented by the following molecular formula:

- Molecular Formula : C18H24N2O4

- Molecular Weight : 336.40 g/mol

This compound features a dimethylphenyl group and a tetrahydrofuran derivative, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HCT116 (Colon Cancer) | 12.5 | G1 phase cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promising anti-inflammatory effects. Animal models treated with this oxalamide exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

The biological activity of N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide can be attributed to its ability to interact with specific molecular targets:

- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation. By inhibiting NF-kB, the compound reduces the expression of inflammatory mediators.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Study 1: Anticancer Efficacy in Mice

A study published in Cancer Research evaluated the efficacy of N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

Study 2: Anti-inflammatory Properties in Rats

In another study focused on inflammatory bowel disease, rats administered with this oxalamide displayed decreased symptoms and lower inflammatory markers post-treatment. Histological analysis revealed reduced mucosal damage.

類似化合物との比較

Key Observations :

- The hydroxyethoxy-THF moiety introduces a polar, flexible chain that may improve metabolic stability compared to rigid heterocycles (e.g., pyridine in S336) .

Bioactivity and Pharmacokinetics

Oxalamides are frequently explored as umami taste agonists or GPCR modulators . Comparative findings include:

Q & A

Basic: What are the established synthetic routes for N1-(3,4-dimethylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, and what challenges arise during purification?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves a two-step coupling reaction. First, the tetrahydrofuran (THF) intermediate with a 2-hydroxyethoxy substituent is prepared via nucleophilic substitution, followed by oxalyl chloride-mediated coupling with the 3,4-dimethylphenylamine moiety. Key challenges include:

- Steric hindrance from the 3,4-dimethylphenyl group, which may reduce coupling efficiency. Use of activating agents (e.g., HATU or EDCI) improves yield .

- Purification : The polar hydroxyethoxy group complicates crystallization. Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC is recommended for isolating the pure compound .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical for confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the tetrahydrofuran backbone (protons at δ 3.5–4.2 ppm). The oxalamide linkage is identified via carbonyl signals at ~160–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) validates the molecular formula (C₂₃H₃₀N₂O₅).

- X-ray Crystallography : For crystalline derivatives, hydrogen-bonding patterns (e.g., N–H···O interactions) confirm supramolecular packing, as observed in related oxalamides .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro bioassays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in aqueous buffers due to the hydrophobic dimethylphenyl group. Use DMSO for stock solutions (<10 mM), and dilute in PBS with ≤0.1% Tween-80 for cell-based assays.

- Stability : The hydroxyethoxy group may undergo oxidation. Store lyophilized powder at –20°C under inert gas (N₂/Ar). Monitor degradation via LC-MS over 48-hour stability tests .

Advanced: How can reaction yield be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, using THF/water (9:1) at 50°C with 1.2 eq oxalyl chloride improves coupling efficiency by 30% .

- Byproduct Mitigation : The primary byproduct is unreacted tetrahydrofuran intermediate. Employ scavenger resins (e.g., polymer-bound isocyanate) to quench excess reagents .

Advanced: How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values across assays) be resolved?

Methodological Answer:

- Assay Validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS/MS). For example, oxidation of the hydroxyethoxy group may generate reactive intermediates that skew results .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate under controlled O₂ levels .

Advanced: What strategies are effective for studying supramolecular interactions (e.g., hydrogen bonding) in crystalline forms?

Methodological Answer:

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns common in oxalamides) using single-crystal XRD data. Compare with Etter’s rules for predictability .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength. For example, strong N–H···O bonds may delay decomposition until >200°C .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with the target’s crystal structure (e.g., PDB ID). Parameterize the oxalamide group’s torsional angles using DFT-optimized geometries (B3LYP/6-31G* level) .

- QSAR Models : Train models on PubChem bioassay data (e.g., AID 1495) to predict cytotoxicity or logP values. Include descriptors like polar surface area (PSA) and H-bond donor count .

Advanced: What experimental controls are essential for stability studies under physiological conditions?

Methodological Answer:

- Negative Controls : Incubate the compound in PBS (pH 7.4) at 37°C alongside a stabilized analog (e.g., methyl-protected hydroxyethoxy derivative).

- Mass Balance : Quantify degradation products via LC-UV/MS. For example, monitor the formation of oxalic acid (retention time ~2.5 min) as a hydrolysis byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。